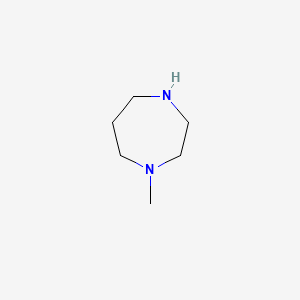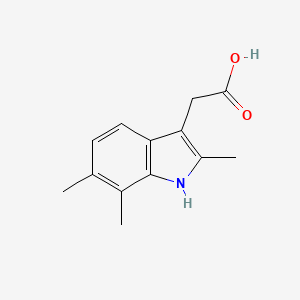
2-(3-甲基苯氧基)乙酰肼
描述
2-(3-Methylphenoxy)acetohydrazide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of acetohydrazide, where the acetohydrazide moiety is substituted with a 3-methylphenoxy group
科学研究应用
2-(3-Methylphenoxy)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenoxy)acetohydrazide typically involves the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid. This intermediate is then converted to its corresponding hydrazide by reaction with hydrazine hydrate. The overall reaction can be summarized as follows:
-
Formation of 3-methylphenoxyacetic acid
- React 3-methylphenol with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 3-methylphenoxyacetic acid.
- Reaction conditions: Reflux the mixture in an appropriate solvent (e.g., ethanol) for several hours.
-
Conversion to 2-(3-Methylphenoxy)acetohydrazide
- React 3-methylphenoxyacetic acid with hydrazine hydrate to form 2-(3-Methylphenoxy)acetohydrazide.
- Reaction conditions: Reflux the mixture in ethanol for several hours, followed by cooling and crystallization to obtain the product.
Industrial Production Methods
Industrial production methods for 2-(3-Methylphenoxy)acetohydrazide would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(3-Methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazines or other reduced derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation).
Major Products
Oxidation: Formation of azides or other oxidized derivatives.
Reduction: Formation of hydrazines or other reduced derivatives.
Substitution: Formation of substituted phenoxy derivatives, such as nitro, halo, or sulfo derivatives.
作用机制
The mechanism of action of 2-(3-Methylphenoxy)acetohydrazide depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or interact with specific molecular targets, such as proteins or nucleic acids. The hydrazide moiety can form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity.
相似化合物的比较
Similar Compounds
2-(4-Methylphenoxy)acetohydrazide: Similar structure but with a 4-methylphenoxy group instead of a 3-methylphenoxy group.
2-(4-Methoxyphenoxy)acetohydrazide: Similar structure but with a 4-methoxyphenoxy group instead of a 3-methylphenoxy group.
2-(4-Chlorophenoxy)acetohydrazide: Similar structure but with a 4-chlorophenoxy group instead of a 3-methylphenoxy group.
Uniqueness
2-(3-Methylphenoxy)acetohydrazide is unique due to the specific position of the methyl group on the phenoxy ring. This positional isomerism can lead to differences in chemical reactivity, biological activity, and physical properties compared to its analogs. For example, the 3-methyl group may influence the compound’s ability to interact with specific molecular targets or undergo certain chemical reactions.
属性
IUPAC Name |
2-(3-methylphenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-3-2-4-8(5-7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTHKVPUJUYDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189845 | |
| Record name | Acetic acid, (3-methylphenoxy)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36304-38-8 | |
| Record name | 2-(3-Methylphenoxy)acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36304-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, (3-methylphenoxy)-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, (3-methylphenoxy)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes 2-(3-Methylphenoxy)acetohydrazide derivatives interesting for antimicrobial development?
A1: 2-(3-Methylphenoxy)acetohydrazide serves as a crucial starting point for synthesizing various hydrazone and 4-thiazolidinone derivatives. These derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, including strains like E. coli []. Notably, some derivatives exhibit antifungal activity against Candida krusei, comparable to fluconazole []. This makes them attractive candidates for developing new antimicrobial agents, especially considering the increasing threat of antibiotic resistance.
Q2: How do these derivatives exert their antimicrobial effects?
A2: While the exact mechanism is still under investigation, molecular docking studies suggest that 4-thiazolidinone derivatives, particularly those with 3-methoxyphenyl and 3,5-dichlorophenyl moieties, may target the thiamine diphosphate-binding site of the pyruvate dehydrogenase multienzyme complex E1 component (PDHc-E1) in E. coli []. This interaction could disrupt essential metabolic pathways in bacteria, leading to growth inhibition or cell death. Further research is needed to confirm this mechanism and explore potential interactions with other microbial targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)



![3-Nitroimidazo[1,2-a]pyridine](/img/structure/B1296164.png)

